Phenol, 2-(hydrazinomethyl)-

Description

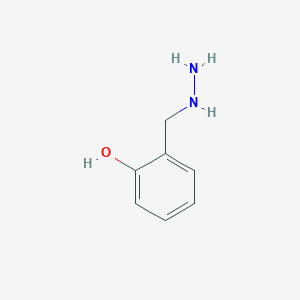

Phenol, 2-(hydrazinomethyl)- is a phenolic derivative characterized by a hydrazine (-NH-NH₂) moiety attached to a methyl group at the ortho position (C2) of the benzene ring. The hydrazine group confers unique reactivity, enabling applications in bioconjugation (e.g., ligation of payloads to proteins) and coordination chemistry .

Properties

CAS No. |

27412-77-7 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(hydrazinylmethyl)phenol |

InChI |

InChI=1S/C7H10N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-4,9-10H,5,8H2 |

InChI Key |

LSQVLWRLMQMLGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinylmethyl)phenol typically involves the reaction of phenol with formaldehyde and hydrazine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the hydrazinylmethyl group. The process can be summarized as follows:

Phenol + Formaldehyde + Hydrazine: The reaction is carried out in the presence of an acid or base catalyst, leading to the formation of 2-(hydrazinylmethyl)phenol.

Industrial Production Methods

Industrial production methods for 2-(hydrazinylmethyl)phenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group (-NH-NH₂) undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is pivotal in synthesizing Schiff bases and heterocyclic compounds.

-

Example : Reaction with aldehydes (RCHO) yields N'-arylidene-2-(hydrazinomethyl)phenol derivatives (Fig. 1):

Such derivatives are intermediates in coordination chemistry and pharmaceutical synthesis .

Participation in Multicomponent Reactions

The compound serves as a hydrazine component in Ugi-type reactions, enabling rapid assembly of nitrogen-rich heterocycles:

-

Ugi-azide reaction : Combines with isocyanides, aldehydes, and azides to form 1,5-disubstituted tetrazoles (Fig. 2).

Coordination Chemistry and Metal Complexation

The phenolic oxygen and hydrazine nitrogen act as donor sites for metal ions:

-

Example : Formation of Cu(II) or Fe(III) complexes (Fig. 3).

Functionalization via Electrophilic Aromatic Substitution

-

Nitration : Likely yields 4-nitro derivatives under mild HNO₃ conditions .

-

Sulfonation : Predominantly forms para-sulfonic acid derivatives .

Phosphorylation of the Phenolic Group

The Atherton–Todd reaction activates the phenolic -OH for phosphorylation (Fig. 4):

Oxidation and Reductive Transformations

-

Oxidation : Hydrazine oxidizes to diazenes (R-N=N-R) or nitrogen gas under strong oxidants (e.g., H₂O₂, KMnO₄) .

-

Reduction : The -CH₂-NH-NH₂ group may reduce to -CH₂-NH₂ using LiAlH₄ or catalytic hydrogenation .

Key Mechanistic Insights

-

The hydrazine group enhances nucleophilicity, enabling participation in multicomponent reactions .

-

Steric effects from the -CH₂-NH-NH₂ group may suppress ortho substitution on the phenol ring .

-

Acidic conditions protonate the hydrazine, reducing its nucleophilicity but facilitating electrophilic attacks on the aromatic ring .

Scientific Research Applications

2-(hydrazinylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the hydrazinylmethyl group can form covalent bonds with nucleophiles. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Properties of Phenol, 2-(hydrazinomethyl)- and Related Compounds

Physicochemical Properties

- Solubility: The hydrazine group enhances polarity compared to non-polar derivatives like o-phenylphenol (2-biphenylol), which is lipophilic and crystalline .

- Stability: Bulky substituents, as in 2,6-di-tert-butyl-4-(hydrazinomethyl)phenol, improve steric protection of the phenolic -OH group, reducing oxidative degradation .

Q & A

Q. Example Workflow :

Acquire X-ray structure to establish baseline geometry.

Perform DFT calculations to predict spectral features.

Adjust experimental conditions (e.g., solvent polarity) to stabilize dominant conformers .

Advanced: What strategies improve the stability of Phenol, 2-(hydrazinomethyl)- under oxidative conditions?

Methodological Answer:

- Radical Scavengers : Add tert-butanol or mannitol to quench hydroxyl radicals (⋅OH) in aqueous solutions .

- Chelating Agents : EDTA mitigates metal-catalyzed oxidation by sequestering trace Fe³⁺/Cu²⁺ .

- pH Control : Maintain acidic conditions (pH 4–5) to protonate hydrazine, reducing its susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.